5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene
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Overview
Description
5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene: is an organic compound with the molecular formula C9H9BrFNO3 and a molecular weight of 278.08 g/mol . This compound is characterized by the presence of bromine, fluorine, isopropoxy, and nitro functional groups attached to a benzene ring. It is commonly used as a building block in organic synthesis and has applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 5-bromo-2-fluoro-3-nitrophenol with isopropyl bromide in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to yield the desired product.
Industrial Production Methods: Industrial production of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other nucleophiles in the presence of suitable catalysts.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The isopropoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Reduction Reactions: Hydrogen gas with palladium on carbon as a catalyst.
Oxidation Reactions: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Substitution Reactions: Products with different substituents replacing the bromine or fluorine atoms.
Reduction Reactions: 5-Bromo-1-fluoro-2-isopropoxy-3-aminobenzene.
Oxidation Reactions: 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzaldehyde.
Scientific Research Applications
Chemistry: 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene is used as a building block in the synthesis of more complex organic molecules. It is employed in the development of pharmaceuticals, agrochemicals, and materials science .
Biology: In biological research, this compound is used as a precursor for the synthesis of bioactive molecules. It can be modified to create compounds with potential therapeutic applications .
Medicine: The compound’s derivatives are investigated for their potential use in drug discovery and development. It serves as a starting material for the synthesis of molecules with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the manufacture of dyes and pigments .
Mechanism of Action
The mechanism of action of 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene depends on its specific application and the molecular targets involvedThe nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects .
Comparison with Similar Compounds
- 5-Bromo-2-fluoro-3-nitrobenzoic acid
- 5-Bromo-1,3-difluoro-2-nitrobenzene
- 1-Bromo-2-fluoro-3-methyl-5-nitrobenzene
Comparison: 5-Bromo-1-fluoro-2-isopropoxy-3-nitrobenzene is unique due to the presence of the isopropoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5-bromo-1-fluoro-3-nitro-2-propan-2-yloxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c1-5(2)15-9-7(11)3-6(10)4-8(9)12(13)14/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFSDSLFDVOCREX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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